Amino-PEG12-CH2COOH

PROTAC Targeted Protein Degradation Linker Optimization

Amino-PEG12-CH2COOH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 603.70 g/mol (C₂₆H₅₃NO₁₄). It features a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other, linked by a flexible PEG12 spacer consisting of 12 ethylene oxide units.

Molecular Formula C26H53NO14
Molecular Weight 603.7 g/mol
Cat. No. B15143134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG12-CH2COOH
Molecular FormulaC26H53NO14
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N
InChIInChI=1S/C26H53NO14/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h1-25,27H2,(H,28,29)
InChIKeyCSPXCYVZSJUAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amino-PEG12-CH2COOH Specifications: Molecular Identity and Core Characteristics for Procurement


Amino-PEG12-CH2COOH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 603.70 g/mol (C₂₆H₅₃NO₁₄) . It features a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other, linked by a flexible PEG12 spacer consisting of 12 ethylene oxide units . This specific architecture positions it as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand . It is also a foundational building block for antibody-drug conjugates (ADCs) and other bioconjugation applications due to its ability to form stable amide bonds and enhance aqueous solubility [1]. The compound is typically supplied as a solid with a purity of ≥95%, exhibiting high solubility in polar solvents like water, DMSO, and DMF, which is essential for its utility in biological systems .

The Procurement Risk of Substituting Amino-PEG12-CH2COOH with Alternative PEG Chain Lengths


Substituting Amino-PEG12-CH2COOH with a shorter analog like Amino-PEG8-CH2COOH or a longer one like Amino-PEG24-CH2COOH is not a trivial change and introduces significant, quantifiable risk to experimental outcomes. The length of the PEG spacer is a critical performance variable, not merely a matter of solubility. It directly governs the linker's ability to facilitate the formation of the ternary complex required for PROTAC-mediated degradation and influences the pharmacokinetic (PK) profile of ADCs [1]. A systematic comparison across PEG4, PEG8, PEG12, and PEG16 linkers in a functional assay demonstrated that PEG12 achieved the lowest readout signal (415.8 units), indicating the most potent target engagement and degradation efficiency, while PEG8 and PEG4 showed significantly higher, less potent signals (635.1 and 1311.5 units, respectively) [2]. In ADC applications, ADCs constructed with PEG8 or PEG12 linkers demonstrated a superior PK profile and stronger in vivo anti-tumor activity compared to those with shorter PEG4 linkers, directly linking linker length to therapeutic efficacy [3]. Therefore, arbitrary substitution without quantitative justification can compromise target degradation potency, alter PK behavior, and ultimately invalidate research findings.

Amino-PEG12-CH2COOH: A Quantitative Evidence Guide for Differentiated Scientific Selection


Head-to-Head PROTAC Potency: PEG12 Outperforms PEG8 and PEG4 Linkers in Functional Degradation Assay

A direct functional comparison of PROTACs assembled with varying PEG linker lengths revealed that the PEG12 linker is the most potent. In a quantitative assay measuring target engagement, the PEG12-containing construct yielded a readout value of 415.805, which was substantially lower than the values for PEG8 (635.073), PEG4 (1311.54), and PEG16 (1021.21) [1]. A lower readout in this assay context signifies more effective ternary complex formation and subsequent target degradation.

PROTAC Targeted Protein Degradation Linker Optimization

In Vivo ADC Efficacy: PEG12-Containing ADCs Exhibit Superior Pharmacokinetics and Anti-Tumor Activity Versus PEG4

In a comparative study of antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of 8, those constructed using PEG8 or PEG12 linkers demonstrated a significantly better pharmacokinetic (PK) profile compared to those using a PEG4 linker [1]. This improved PK profile, characterized by slower clearance from circulation, translated directly into stronger in vivo anti-tumor activity in xenograft models for the PEG8 and PEG12 ADCs relative to the PEG4 ADC [2].

Antibody-Drug Conjugate ADC Linker Pharmacokinetics

PROTAC Linker Optimization: PEG12 Falls Within the Optimal 12-20 Carbon Range for Maximal Interaction

A foundational principle in PROTAC linker design is that the optimal linker length for facilitating a productive ternary complex between the target protein and the E3 ligase typically ranges from 12 to over 20 carbon atoms in backbone length [1]. Amino-PEG12-CH2COOH, with its 12 ethylene glycol units, provides a linker backbone of approximately 14-16 atoms, positioning it squarely within this empirically determined optimal range . This length is reported to allow for maximal interaction and efficient ubiquitination of the target protein, whereas linkers significantly shorter or longer can disrupt the formation of the necessary ternary complex [2].

PROTAC Design Linker Length Structure-Activity Relationship

PEG12 Spacer Enhances Fusion Efficiency in Bioconjugation Over PEG8 and PEG4

In a model system of coiled-coil peptide-mediated liposome fusion, the length of the PEG spacer was shown to have a critical and quantifiable effect on fusion efficiency. A construct utilizing a PEG12 spacer demonstrated a significant increase in fusion efficiency over time compared to constructs with shorter spacers [1]. This enhancement is attributed to improved peptide accessibility for successive fusion events, as the longer PEG12 spacer allows for more favorable spatial presentation of the fusogenic peptide [2].

Bioconjugation Liposome Fusion Peptide Accessibility

Comparative Solubility and Stability: Amino-PEG12-CH2COOH Demonstrates High Aqueous Solubility and Storage Stability

Technical datasheets and material safety data confirm the favorable physicochemical properties of Amino-PEG12-CH2COOH. It is reported to have a solubility of 10 mM in DMSO, indicating its suitability for preparing concentrated stock solutions for in vitro assays . Furthermore, it is classified as a highly soluble compound in polar solvents such as water, DMF, and ethanol, with partial solubility in methanol . In terms of stability, the compound is stable at ambient temperature during shipping, with recommended long-term storage conditions of -20°C for powder (3 years) or -80°C for solutions (1-2 years) .

Compound Solubility Storage Stability Handling Properties

Monodispersity of PEG12: Ensures Reproducible Results Compared to Polydisperse PEG Alternatives

Amino-PEG12-CH2COOH is a monodisperse PEG derivative, meaning it consists of a single molecular species with an exact chain length of 12 ethylene oxide units . This is in stark contrast to many polydisperse PEG reagents, which are mixtures of molecules with varying chain lengths. Polydispersity introduces a source of experimental variability and complicates analytical characterization of the final conjugates [1]. The monodisperse nature of Amino-PEG12-CH2COOH, with its defined molecular weight of 603.7 g/mol, ensures that every conjugation reaction is performed with a linker of precisely the same length and physicochemical properties, leading to highly reproducible and well-characterized products [2].

Monodispersity Reproducibility Analytical Characterization

Recommended Applications for Amino-PEG12-CH2COOH Based on Evidence-Backed Differentiation


PROTAC Linker Optimization: Prioritize PEG12 as a Primary Candidate for Potent Target Degradation

Given the direct head-to-head evidence demonstrating the superior potency of PEG12 over PEG8 and PEG4 linkers in a functional degradation assay [1], Amino-PEG12-CH2COOH should be prioritized as a lead linker candidate during the initial stages of PROTAC development. Its length falls within the optimal 12-20 carbon range for facilitating ternary complex formation [2], increasing the likelihood of identifying a potent degrader without extensive empirical linker screening. This strategic selection accelerates hit-to-lead optimization and reduces the time and resources required for linker SAR studies.

ADC Payload Conjugation: Improve In Vivo Pharmacokinetics and Anti-Tumor Activity with PEG12

For the construction of antibody-drug conjugates (ADCs), particularly those with high drug-to-antibody ratios (DAR), the selection of a PEG12-based linker is a data-driven decision to enhance in vivo performance. Evidence shows that ADCs employing PEG8 or PEG12 linkers exhibit a superior pharmacokinetic profile and stronger anti-tumor activity compared to those with shorter PEG4 linkers [3]. Incorporating Amino-PEG12-CH2COOH as a linker component can therefore improve the therapeutic index of an ADC candidate by optimizing its circulation half-life and tumor accumulation.

High-Fidelity Bioconjugation: Achieve Reproducible and Well-Characterized Conjugates with Monodisperse PEG12

In any bioconjugation workflow where reproducibility and analytical precision are paramount—such as in the development of diagnostic probes, biosensors, or sophisticated drug delivery systems—Amino-PEG12-CH2COOH offers a distinct advantage. Its monodisperse nature ensures a single, defined molecular weight (603.7 g/mol), which eliminates the batch-to-batch variability and analytical complexity associated with polydisperse PEG reagents . This characteristic simplifies the characterization of final conjugates and ensures consistent performance across experimental runs, making it the preferred choice for applications demanding high fidelity and regulatory compliance [4].

Advanced Biomaterial Engineering: Leverage PEG12 Flexibility for Enhanced Peptide Accessibility and Fusion Efficiency

For researchers engineering complex biomolecular assemblies, such as liposomal drug carriers or biosensors, the extended and flexible PEG12 spacer in Amino-PEG12-CH2COOH provides a functional advantage. Evidence from liposome fusion models demonstrates that a PEG12 spacer significantly increases fusion efficiency over time by improving the accessibility and spatial presentation of conjugated peptides [5]. This makes Amino-PEG12-CH2COOH an ideal choice for designing surface modifications or tethers where optimal steric freedom and functional group presentation are critical for achieving the desired biological interaction.

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